6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol
Description
6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol is a complex organic compound with a unique structure that combines a purine base with a thiol group and a methoxyphenoxyethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C14H15N5O2S |
|---|---|
Molecular Weight |
317.37 g/mol |
IUPAC Name |
6-amino-9-[2-(4-methoxyphenoxy)ethyl]-7H-purine-8-thione |
InChI |
InChI=1S/C14H15N5O2S/c1-20-9-2-4-10(5-3-9)21-7-6-19-13-11(18-14(19)22)12(15)16-8-17-13/h2-5,8H,6-7H2,1H3,(H,18,22)(H2,15,16,17) |
InChI Key |
SAMXEZNCFOUIPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Thiol Group: The thiol group is introduced through a nucleophilic substitution reaction, where a suitable thiol reagent reacts with a halogenated purine derivative.
Attachment of the Methoxyphenoxyethyl Side Chain: This step involves the reaction of the purine-thiol intermediate with 4-methoxyphenoxyethyl bromide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the purine ring or the side chain.
Substitution: The amino and thiol groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified purine derivatives.
Substitution: Alkylated or acylated purine derivatives.
Scientific Research Applications
6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. Additionally, the purine core can interact with nucleic acids, influencing genetic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-9-[2-(2-methoxyphenoxy)ethyl]-9H-purine-8-thiol
- 6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purine-8-thiol
Uniqueness
6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group in the phenoxyethyl side chain can influence the compound’s reactivity and interactions with biological targets, distinguishing it from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
